N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide
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Overview
Description
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a fluorenyl group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide typically involves the reaction of 9H-fluoren-2-amine with 4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as polymers and nanocomposites
Mechanism of Action
The mechanism of action of N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(9-ISOPROPYL-9H-FLUOREN-2-YL)-ACETAMIDE: Similar in structure but with an isopropyl group instead of a dimethylbenzenesulfonamide group.
N-(9-ETHYL-9H-FLUOREN-2-YL)-ACETAMIDE: Features an ethyl group instead of a dimethylbenzenesulfonamide group.
N-(9H-FLUOREN-2-YL)-N-HYDROXY-ACETAMIDE: Contains a hydroxy group instead of a dimethylbenzenesulfonamide group.
Uniqueness
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of both the fluorenyl and dimethylbenzenesulfonamide groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
102479-05-0 |
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Molecular Formula |
C21H19NO2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-15-7-10-19(11-8-15)25(23,24)22(2)18-9-12-21-17(14-18)13-16-5-3-4-6-20(16)21/h3-12,14H,13H2,1-2H3 |
InChI Key |
ONLPUFUBUBWAEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Origin of Product |
United States |
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